molecular formula C11H9N3O B12957782 1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one

1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one

Katalognummer: B12957782
Molekulargewicht: 199.21 g/mol
InChI-Schlüssel: CZXJSDBYZUAEHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused ring structure, which includes both imidazole and quinoxaline moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-haloarylpropiolamides with sodium azide in the presence of a copper catalyst . This tandem reaction facilitates the formation of the desired quinoxaline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can yield dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Methylimidazo[1,5-a]quinoxalin-4(5H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H9N3O

Molekulargewicht

199.21 g/mol

IUPAC-Name

1-methyl-5H-imidazo[1,5-a]quinoxalin-4-one

InChI

InChI=1S/C11H9N3O/c1-7-12-6-10-11(15)13-8-4-2-3-5-9(8)14(7)10/h2-6H,1H3,(H,13,15)

InChI-Schlüssel

CZXJSDBYZUAEHJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C2N1C3=CC=CC=C3NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.